(2,3-Dimethylpyridin-4-YL)methanol
Overview
Description
(2,3-Dimethylpyridin-4-YL)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 3 positions and a hydroxymethyl group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpyridin-4-YL)methanol typically involves the reaction of 2,3-dimethylpyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylpyridin-4-YL)methanol undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2,3-Dimethylpyridine-4-carboxylic acid.
Reduction: 2,3-Dimethylpyridin-4-ylamine.
Substitution: 2,3-Dimethyl-4-halopyridine.
Scientific Research Applications
(2,3-Dimethylpyridin-4-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dimethylpyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Methylpyridine: Contains only one methyl group, resulting in different chemical and physical properties.
2,4-Dimethylpyridine: Has methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2,3-dimethylpyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(2)9-4-3-8(6)5-10/h3-4,10H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNDAPGHKFZYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717089 | |
Record name | (2,3-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867141-54-6 | |
Record name | (2,3-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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